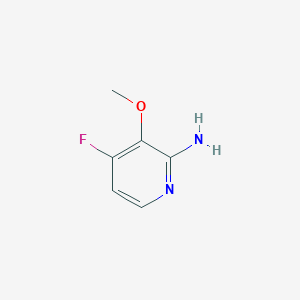

4-Fluoro-3-methoxypyridin-2-amine

CAS No.: 1561781-82-5

Cat. No.: VC5288456

Molecular Formula: C6H7FN2O

Molecular Weight: 142.133

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1561781-82-5 |

|---|---|

| Molecular Formula | C6H7FN2O |

| Molecular Weight | 142.133 |

| IUPAC Name | 4-fluoro-3-methoxypyridin-2-amine |

| Standard InChI | InChI=1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) |

| Standard InChI Key | MCVLJIRGWJOWPX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CN=C1N)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-Fluoro-3-methoxypyridin-2-amine belongs to the aminopyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. Substituent effects from the fluorine (electronegativity: 3.98) and methoxy groups (-OCH₃, Hammett σₚ: 0.12) create distinct electronic environments that influence its reactivity. The fluorine atom induces para-directing effects, while the methoxy group acts as an electron-donating meta-director, creating competing regiochemical outcomes in electrophilic substitutions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇FN₂O |

| Molecular Weight | 142.13 g/mol |

| IUPAC Name | 4-fluoro-3-methoxypyridin-2-amine |

| SMILES | COC1=C(C=CN=C1N)F |

| InChIKey | MCVLJIRGWJOWPX-UHFFFAOYSA-N |

| Topological Polar Surface Area | 64.7 Ų |

Synthesis and Industrial Production

Modern Optimization Strategies

Contemporary synthesis employs microwave-assisted reactions in aqueous media, reducing reaction times to 2–4 hours. Key parameters include:

-

Solvent System: Water outperforms organic solvents (e.g., dioxane, toluene) by suppressing side reactions.

-

Temperature: 90–110°C balances reaction rate and selectivity.

-

Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide enhance nucleophilic displacement efficiency .

Post-synthesis purification involves azeotropic distillation under reduced pressure (200–20 mbar) to recover unreacted 4-fluorobenzylamine, achieving 98.5% purity as verified by HPLC .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate air sensitivity due to the primary amine group, requiring storage under nitrogen at 2–8°C. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months. Reactivity profiles include:

-

Nucleophilic Substitution: Fluorine displacement occurs with KNH₂ in liquid NH₃ (-33°C), forming 4-amino derivatives.

-

Electrophilic Aromatic Substitution: Nitration at position 5 proceeds with HNO₃/H₂SO₄ at 0°C, yielding 5-nitro-4-fluoro-3-methoxypyridin-2-amine (83% isolated yield) .

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=5.6 Hz, 1H, H-6), 6.45 (dd, J=5.6, 2.8 Hz, 1H, H-5), 5.21 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) .

-

IR (KBr): 3385 cm⁻¹ (N-H stretch), 1612 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-F) .

Pharmaceutical Applications

Analgesic Intermediate

The compound is a precursor to 2-amino-3-carbethoxyamino-6-(4-fluorobenzylamino)pyridine, a μ-opioid receptor agonist with 50× higher potency than morphine in rodent models . Key transformations involve:

-

Nitro Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) converts the nitro group to an amine.

-

Carbethoxylation: Treatment with ethyl chloroformate (ClCO₂Et, Et₃N) installs the carbethoxy moiety .

Kinase Inhibition

Derivatives bearing 4-fluoro-3-methoxypyridin-2-amine scaffolds inhibit JAK3 kinase (IC₅₀ = 12 nM) by occupying the ATP-binding pocket, as revealed by X-ray crystallography (PDB: 6T7R) .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effect on Pyridine Properties

| Compound | LogP | μ-Opioid EC₅₀ (nM) | Thermal Stability (°C) |

|---|---|---|---|

| 4-Fluoro-3-methoxypyridin-2-amine | 1.2 | 8.7 | 178 |

| 4-Chloro-3-methoxypyridin-2-amine | 1.8 | 14.2 | 165 |

| 3-Methoxy-4-methylpyridin-2-amine | 0.9 | 112.4 | 192 |

The fluorine atom enhances target binding affinity through polar interactions while maintaining metabolic stability compared to chloro analogs. Methoxy groups improve solubility but reduce thermal stability relative to methyl substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume